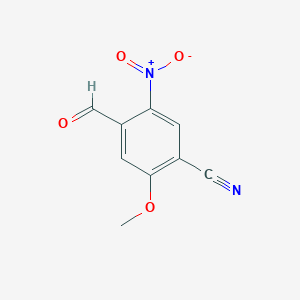
4-Formyl-2-methoxy-5-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C9H6N2O4 It is a derivative of benzonitrile, characterized by the presence of formyl, methoxy, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
4-Formyl-2-methoxy-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-formyl-2-methoxybenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-Formyl-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide intermediates, which can further react with electrophiles.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Strong bases (e.g., sodium hydride), electrophiles (e.g., alkyl halides).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Formyl-2-methoxy-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-2-methoxy-5-nitrobenzonitrile.
科学研究应用
4-Formyl-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structural features are of interest in medicinal chemistry for designing molecules with specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials. Its unique combination of functional groups makes it suitable for various industrial applications, including the manufacture of dyes and pigments.
作用机制
The mechanism of action of 4-formyl-2-methoxy-5-nitrobenzonitrile depends on its specific application and the context in which it is used
Nitro Group: The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Formyl Group: The formyl group can form covalent bonds with nucleophiles, such as amino groups in proteins, potentially modifying their function.
Methoxy Group: The methoxy group can influence the compound’s solubility and electronic properties, affecting its overall reactivity and interactions.
相似化合物的比较
4-Formyl-2-methoxy-5-nitrobenzonitrile can be compared with other similar compounds to highlight its uniqueness:
2-Methoxy-4-nitrobenzonitrile: Similar in structure but lacks the formyl group
4-Methoxy-2-nitrobenzonitrile: Lacks the formyl group, leading to different chemical properties and uses.
4-Formyl-3-methoxybenzonitrile: Similar but with different positioning of the nitro group, affecting its chemical behavior and applications.
属性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC 名称 |
4-formyl-2-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O4/c1-15-9-3-7(5-12)8(11(13)14)2-6(9)4-10/h2-3,5H,1H3 |
InChI 键 |
JIFFIJNUXZJVBP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)













